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Compound of Interest

Compound Name: Chitinovorin B

CAS No.: 95722-76-2

Cat. No.: B1668627 Get Quote

Executive Summary
Chitinovorins A, B, and C represent a rare class of naturally occurring

-lactam antibiotics produced by Flavobacterium chitinovorum (specifically strains PB-5016 and
PB-5246). Discovered in the mid-1980s, these compounds are structurally classified as 7-
formamido-cephalosporins.

While their direct antibacterial potency against Gram-negative bacteria is described as weak

compared to modern synthetic cephalosporins, their structural architecture—specifically the

presence of a 7

-formamido group—is of significant biochemical interest. This functional group is analogous to
the 7

-methoxy group found in cephamycins, which typically confers resistance to

-lactamase hydrolysis. This guide provides a structural deconstruction, comparative analysis,
and experimental characterization framework for these unique metabolites.

Structural Deconstruction
The Chitinovorins share a conserved cephalosporin nucleus but differ critically at the C-3

position.
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The Conserved Core
All three variants possess the following conserved scaffold:

Nucleus: 3-cephem-4-carboxylic acid.

C-7 Substituents:

7

-acylamino side chain: Derived from D-

-aminoadipic acid (similar to Cephalosporin C).

7

-formamido group: A unique -NH-CHO group attached to the C-7 position. This steric bulk
is hypothesized to hinder the approach of serine

-lactamases.

The Variable Region (C-3 Side Chain)
The differentiation between Chitinovorin A, B, and C occurs exclusively at the C-3 methyl

group. The biosynthetic logic follows a stepwise acylation pathway, moving from the simplest

alcohol (C) to complex peptide esters (A and B).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Chitinovorin C Chitinovorin A Chitinovorin B

Molecular Formula

C-3 Substituent
Hydroxymethyl (

)
Ester-linked Dipeptide Ester-linked Tripeptide

Side Chain

Composition
None (Free Alcohol)

Guanidino-AA + L-

Alanine

Guanidino-AA + L-

Alanine + L-Alanine

Biosynthetic Role
Precursor /

Intermediate

Intermediate / End-

product
End-product

Chemical Character Acidic, Hydrophilic
Strongly Basic

(Guanidine)

Strongly Basic

(Guanidine)

Note: The "Guanidino-AA" refers to a specific non-proteinogenic amino acid unit, structurally

characterized as a derivative of arginine (often described as containing an aminoiminomethyl-

amino-propyl moiety).

Biosynthetic Logic & Pathway Visualization
The structural hierarchy suggests that Chitinovorin C serves as the biosynthetic scaffold. The

hydroxyl group at C-3 acts as a nucleophile for non-ribosomal peptide synthetases (NRPS) or

specific ligases to attach the peptide side chains found in A and B.

Figure 1: Biosynthetic Relationship of Chitinovorins
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Click to download full resolution via product page

Caption: Putative biosynthetic flow from the alcohol core (Chitinovorin C) to the peptide-

functionalized variants (A and B).

Experimental Characterization Protocols
Isolation from Flavobacterium chitinovorum
To isolate these compounds for comparative study, the following extraction workflow is

recommended based on their physicochemical properties (amphoteric/basic nature).

Reagents:

Diaion HP-20 (Non-polar macroporous resin).

Dowex 50W (Cation exchange resin).

Mobile Phase: Ammonium acetate buffer / Acetone.

Protocol:
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Fermentation: Cultivate F. chitinovorum (Strain PB-5016) in nutrient broth at 28°C for 48–72

hours.

Filtration: Centrifuge culture broth (8000 x g, 20 min) to remove biomass. Retain

supernatant.

Capture (HP-20): Pass supernatant through a Diaion HP-20 column. Wash with water to

remove salts. Elute with 30% aqueous acetone.

Fractionation (Cation Exchange):

Apply eluate to Dowex 50W x 2 (H+ form).

Chitinovorin C (Acidic/Neutral) will elute early or in the flow-through depending on pH.

Chitinovorin A & B (Basic due to guanidine) will bind strongly. Elute with a gradient of 0.1M

to 1.0M Ammonium Hydroxide or Pyridine-Acetate buffer.

Purification: Lyophilize active fractions and purify via HPLC (C18 column) using a gradient of

Methanol/Water + 0.1% Formic Acid.

Minimum Inhibitory Concentration (MIC) Assay
While activity is weak, confirming the identity requires bioactivity profiling.

Target Organisms:Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosa.

Method (Broth Microdilution):

Prepare stock solutions of Chitinovorin A, B, and C in sterile water (1 mg/mL).

Use cation-adjusted Mueller-Hinton broth.

Inoculate bacteria at

CFU/mL.

Incubate at 37°C for 18–24 hours.
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Expected Results:

MIC values are typically high (>100

g/mL) for most Gram-negatives.

Note: The presence of the formamido group may show delayed hydrolysis if tested against

-lactamase producers, though the intrinsic potency remains low.

Mechanism of Action & Biological Profile
Mode of Action
Like all cephalosporins, Chitinovorins target Penicillin-Binding Proteins (PBPs), inhibiting the

transpeptidation step of peptidoglycan synthesis.

Binding Affinity: The bulky side chains at C-3 (in A and B) and C-7 (formamido) likely impose

steric constraints, reducing affinity for PBPs compared to standard cephalosporins.

Stability: The 7

-formamido group is the functional equivalent of the 7

-methoxy group in cephamycins (e.g., Cefoxitin). It sterically hinders the active site of serine

-lactamases, preventing the hydrolytic water molecule from attacking the

-lactam ring.

Comparative Biological Activity[1]
Chitinovorin C: Weakest activity. Primarily a biosynthetic intermediate.

Chitinovorin A & B: The basic guanidine group facilitates transport across the outer

membrane of Gram-negative bacteria (via self-promoted uptake or porins), slightly

enhancing activity compared to C, but they remain less potent than clinical standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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